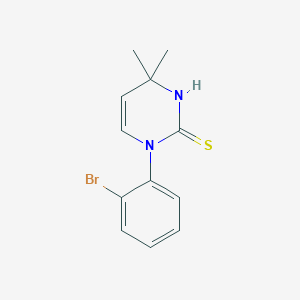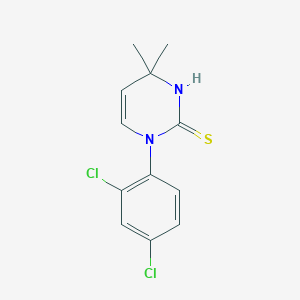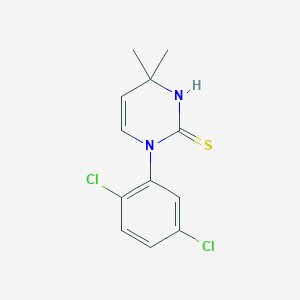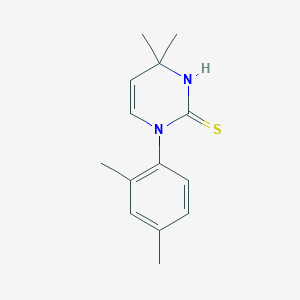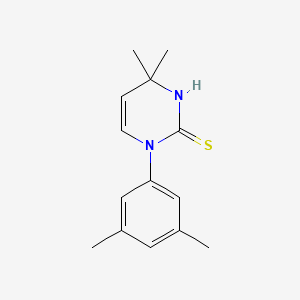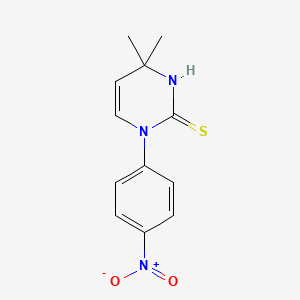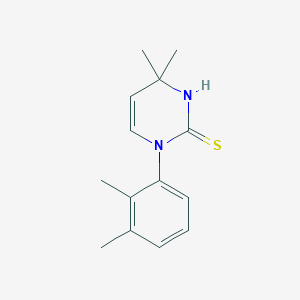
1-(2,3-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Descripción general
Descripción
1-(2,3-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol (DMDMPPT) is a novel compound that has been studied extensively in recent years due to its potential applications in scientific research. DMDMPPT is a heterocyclic compound that contains a sulfur atom and is derived from a thiol group. It is a member of the pyrimidine family, which is composed of aromatic heterocyclic compounds that are commonly used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. DMDMPPT has a wide range of applications in the fields of chemistry, biology, and medicine.
Aplicaciones Científicas De Investigación
Potential Pharmacological Applications
While direct studies on 1-(2,3-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol’s pharmacological applications are not available, research on similar pyrimidine derivatives provides insights into potential uses. For example, Majeed and Shaharyar (2011) synthesized a series of 1,6-dihydropyrimidine-2-thiol derivatives to screen them for in vivo diuretic activity, indicating the potential medical applications of pyrimidine derivatives. Although this study focused on diuretic properties, it underscores the broader potential of pyrimidine derivatives in pharmacology, albeit the specific compound was not directly evaluated for such activities (Majeed & Shaharyar, 2011).
Analytical and Detection Applications
The compound and its derivatives also find applications in analytical chemistry, as seen in the work by Lawrence et al. (2000), who explored the electro-oxidation of N,N-dimethylphenylene-1,4-diamine related compounds. Their research provides a novel electroanalytical approach for the selective determination of thiols, indicating the utility of pyrimidine derivatives in developing selective detection techniques for sulfhydryl-containing compounds (Lawrence et al., 2000).
Chemical Synthesis and Molecular Interaction Studies
Research on the chemical synthesis and molecular interactions of pyrimidine derivatives, such as those by Hassneen and Abdallah (2003), further elaborates on the compound's relevance in synthetic chemistry. They described new routes to pyridinopyrimidin-4-one and related derivatives, showcasing the synthetic versatility and potential application of pyrimidine derivatives in crafting complex molecular structures (Hassneen & Abdallah, 2003).
Mecanismo De Acción
Target of Action
The primary target of 1-(2,3-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol, also known as dexmedetomidine, is the α2-adrenoceptor . This receptor plays a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system .
Mode of Action
Dexmedetomidine is a potent and highly selective agonist for α2-adrenoceptors . It exerts its hypnotic action through activation of central pre- and postsynaptic α2-receptors in the locus coeruleus, thereby inducing a state of unconsciousness similar to natural sleep .
Biochemical Pathways
The activation of α2-adrenoceptors by dexmedetomidine leads to a decrease in sympathetic tone, resulting in various physiological effects. These include sedation, anxiolysis, sympatholysis, analgesia, and a decrease in the stress response .
Pharmacokinetics
Dexmedetomidine is rapidly distributed and is mainly hepatically metabolized into inactive metabolites by glucuronidation and hydroxylation . Body size, hepatic impairment, and presumably plasma albumin and cardiac output have a significant impact on dexmedetomidine pharmacokinetics . The elimination half-life is reported to be between 2.1 and 3.1 hours .
Result of Action
The molecular and cellular effects of dexmedetomidine’s action include transient hypertension, bradycardia, and hypotension, which result from the drug’s peripheral vasoconstrictive and sympatholytic properties . It induces a state of unconsciousness similar to natural sleep, with the unique aspect that patients remain easily rousable and cooperative .
Action Environment
Environmental factors can influence the action, efficacy, and stability of dexmedetomidine. For instance, the toxicity of dexmedetomidine to marine organisms has been studied, highlighting the potential environmental impact of this compound . .
Propiedades
IUPAC Name |
3-(2,3-dimethylphenyl)-6,6-dimethyl-1H-pyrimidine-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2S/c1-10-6-5-7-12(11(10)2)16-9-8-14(3,4)15-13(16)17/h5-9H,1-4H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBMOITXYYHYVGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C=CC(NC2=S)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



-amino]acetic acid](/img/structure/B3084275.png)
